



# O-Ethylhydroxylamine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Technical Guide on the Core Molecular Structure, Properties, and Applications of **O-Ethylhydroxylamine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals.

**O-Ethylhydroxylamine hydrochloride**, also known as ethoxyamine hydrochloride, is a versatile reagent with significant applications in organic synthesis and analytical chemistry. Its utility is particularly pronounced in pharmaceutical and agrochemical research, where it serves as a crucial building block for nitrogen-containing compounds and as a derivatizing agent for the analysis of carbonyl compounds. This guide provides a comprehensive overview of its molecular characteristics, key applications, and detailed experimental protocols.

# **Core Molecular Structure and Properties**

**O-Ethylhydroxylamine hydrochloride** is the hydrochloride salt of O-ethylhydroxylamine. The presence of the ethoxy group attached to the nitrogen atom influences its reactivity and solubility compared to other hydroxylamine derivatives.

The chemical structure of **O-Ethylhydroxylamine hydrochloride** is as follows:

SMILES: CCON.CI

InChI: InChI=1S/C2H7NO.CIH/c1-2-4-3;/h2-3H2,1H3;1H



A summary of its key quantitative properties is presented in the table below.

Property	Value
Molecular Formula	C <sub>2</sub> H <sub>7</sub> NO·HCl[1][2]
Molecular Weight	97.54 g/mol [1][2][3][4]
CAS Number	3332-29-4[1][3]
Appearance	White to pale yellow crystalline powder[2]
Melting Point	130-133 °C[2]
Purity	≥ 99%[2]
Storage Conditions	Store at 0-8°C[2]

# **Key Applications in Research and Drug Development**

**O-Ethylhydroxylamine hydrochloride** is a valuable tool in various scientific disciplines:

- Organic Synthesis: It is a fundamental reagent for the synthesis of oximes and other nitrogen-containing functional groups.[5] These derivatives are important intermediates in the preparation of pharmaceuticals, such as biflorin derivatives which have shown potential as antibacterial and anticancer agents, and agrochemicals, including herbicides like clethodim. [1][6][7]
- Analytical Chemistry: This compound is widely used as a derivatizing agent for the analysis
  of carbonyl compounds (aldehydes and ketones).[2] The conversion of carbonyls into their
  corresponding oximes enhances their volatility and stability, making them suitable for
  analysis by gas chromatography (GC). This technique is crucial for quality control in various
  manufacturing processes.[2]
- Pharmaceutical Development: Research has explored its potential in modulating neurotransmitter levels, suggesting possible applications in the development of drugs for neurological disorders.[2][7]



# **Experimental Protocols**

Detailed methodologies for key experiments involving **O-Ethylhydroxylamine hydrochloride** are provided below.

### Synthesis of O-Ethylhydroxylamine Hydrochloride

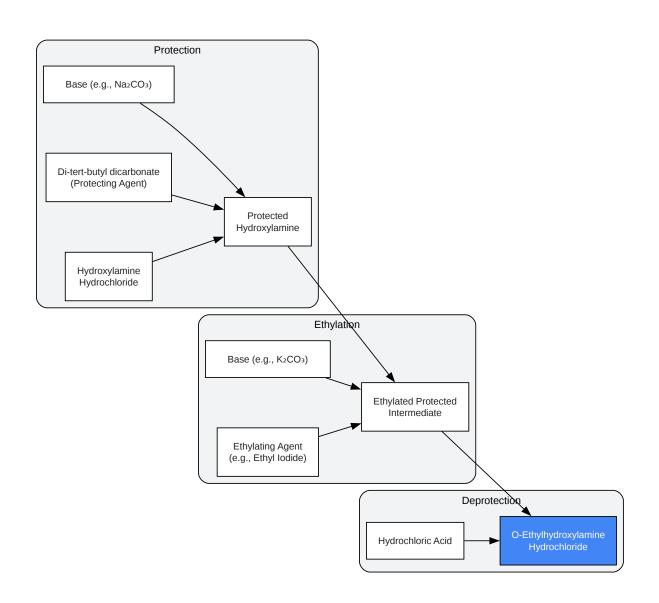
A general, multi-step synthesis of N-substituted hydroxylamine hydrochlorides, adaptable for **O-ethylhydroxylamine hydrochloride**, involves the protection of hydroxylamine, followed by alkylation and subsequent deprotection.

#### Methodology:

- Protection of Hydroxylamine: Hydroxylamine hydrochloride is reacted with a protecting agent, such as di-tert-butyl dicarbonate (Boc<sub>2</sub>O), in the presence of a base (e.g., sodium carbonate) and an inert solvent (e.g., water, dichloromethane). This forms a protected hydroxylamine intermediate.
- Ethylation: The protected hydroxylamine is then ethylated using an ethylating agent like ethyl iodide or ethyl bromide in a suitable solvent such as dimethylformamide (DMF) with a base (e.g., potassium carbonate). The reaction is typically carried out at a controlled temperature, for instance, between 25-35°C.
- Deprotection (Acidolysis): The ethylated and protected intermediate is treated with a strong acid, such as hydrochloric acid, to remove the protecting group. This step yields the final product, **O-Ethylhydroxylamine hydrochloride**.

Logical Workflow for the Synthesis of **O-Ethylhydroxylamine Hydrochloride** 





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Caption: A logical workflow for the synthesis of **O-Ethylhydroxylamine hydrochloride**.



### **Formation of Oximes from Carbonyl Compounds**

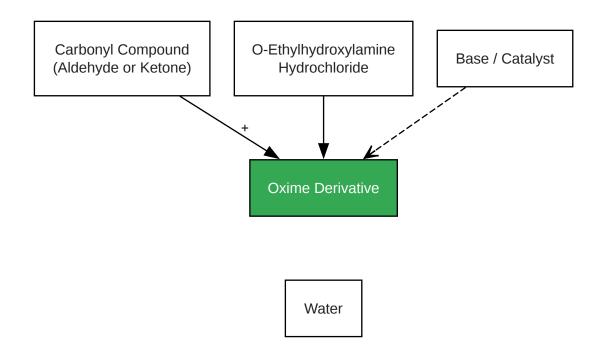
This protocol describes a general procedure for the reaction of a carbonyl compound with **O-Ethylhydroxylamine hydrochloride** to form an oxime.

#### Methodology:

- Reactant Mixture: A mixture of the aldehyde or ketone (1 equivalent), OEthylhydroxylamine hydrochloride (1.2 equivalents), and a suitable base or catalyst (e.g., sodium carbonate or bismuth(III) oxide) is prepared.
- Reaction Conditions: The reaction can be carried out under various conditions. For a solventfree approach, the reactants can be ground together in a mortar and pestle. Alternatively, the reaction can be performed in a suitable solvent such as water or ethanol, with stirring at room temperature or gentle heating.
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is worked up. If performed solvent-free, the mixture is typically dissolved in an organic solvent like ethyl acetate, filtered to remove inorganic solids, and the solvent is evaporated. The crude product can then be purified by recrystallization or chromatography to yield the pure oxime.

General Reaction Scheme for Oxime Formation





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Caption: General reaction of a carbonyl compound with **O-Ethylhydroxylamine hydrochloride**.

# Derivatization of Carbonyl Compounds for Gas Chromatography (GC)

This protocol outlines the derivatization of carbonyl compounds to their oxime derivatives for GC analysis.

#### Methodology:

- Sample Preparation: A solution of the sample containing the carbonyl compound(s) is prepared in a suitable solvent (e.g., pyridine or acetonitrile).
- Reagent Addition: A solution of O-Ethylhydroxylamine hydrochloride is added to the sample solution.
- Reaction: The mixture is heated (e.g., at 60-80°C) for a specific duration (e.g., 15-30 minutes) to ensure complete derivatization.



Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly
injected into the gas chromatograph for analysis. The resulting oximes are more volatile and
thermally stable, leading to improved chromatographic separation and detection.

# **Determination of Carbonyl Compounds by Potentiometric Titration**

This method is suitable for the quantification of water-soluble aldehydes and ketones.

#### Methodology:

- Sample and Reagent Preparation: A known amount of the sample is dissolved in deionized water. A solution of hydroxylamine hydrochloride is added.
- Reaction: The solution is heated to approximately 50°C to facilitate the reaction between the carbonyl compounds and hydroxylamine hydrochloride, which liberates hydrochloric acid.
- Titration: The liberated hydrochloric acid is then titrated with a standardized solution of sodium hydroxide.
- Endpoint Detection: The endpoint of the titration is determined potentiometrically using a suitable electrode, such as a pH electrode. The amount of carbonyl compound in the original sample is calculated from the volume of sodium hydroxide solution consumed.

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